4-Fluorophenyl 4-(2-methylphenyl)piperazinyl ketone
Description
Properties
IUPAC Name |
(4-fluorophenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c1-14-4-2-3-5-17(14)20-10-12-21(13-11-20)18(22)15-6-8-16(19)9-7-15/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMXLTCWNDEORT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Fluorophenyl 4-(2-methylphenyl)piperazinyl ketone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Chemical Reactions Analysis
4-Fluorophenyl 4-(2-methylphenyl)piperazinyl ketone can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
4-Fluorophenyl 4-(2-methylphenyl)piperazinyl ketone has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.
Pharmacology: It is studied for its effects on various biological targets, including receptors and enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: It is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 4-Fluorophenyl 4-(2-methylphenyl)piperazinyl ketone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Halogen Substitutions
- 4-Fluorophenyl 4-(2-methylphenyl)piperazinyl ketone vs. For example, 4-(4-chlorophenyl)-2-thiazole derivatives () exhibit distinct crystallographic conformations due to halogen size differences, impacting planarity and intermolecular interactions .
- 2,6-Difluorophenyl 4-(2-furylcarbonyl)piperazinyl ketone () This compound features dual fluorine atoms at the 2- and 6-positions, increasing steric hindrance and reducing rotational freedom compared to the mono-fluorinated target compound. Computational properties include a topological polar surface area (TPSA) of 53.8 Ų and five hydrogen bond acceptors, suggesting moderate solubility .
Methyl and Methoxy Substitutions
4-(p-Tolyl)piperazinyl 3,4,5-trimethoxyphenyl ketone ()
The 4-methylphenyl group (p-tolyl) enhances lipophilicity (logP ~3.5), while trimethoxy groups increase TPSA (86.6 Ų), favoring CNS penetration. This compound’s molecular weight (386.18 g/mol) is higher than the target compound’s estimated weight (~350 g/mol), affecting pharmacokinetics .4-(2-Ethoxyphenyl)piperazinyl 4-nitrophenyl ketone ()
The nitro group introduces strong electron-withdrawing effects, altering electronic distribution and reactivity compared to the methyl and fluorine substituents in the target compound .
Piperazine Ring Modifications
- [4-(Diphenylmethyl)-1-piperazinyl][2-(2-methylphenyl)-4-quinolinyl]methanone () The diphenylmethyl group on the piperazine ring adds significant bulk (MW 435.0 g/mol), likely reducing blood-brain barrier permeability but enhancing affinity for peripheral targets.
- Toxicity data indicate moderate intraperitoneal toxicity (LD₅₀ 800 mg/kg in mice) .
Physicochemical and Computational Properties
Biological Activity
4-Fluorophenyl 4-(2-methylphenyl)piperazinyl ketone, also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activity. This compound is structurally related to various pharmacologically active agents, particularly in the context of neuropharmacology and receptor modulation.
Chemical Structure
The compound's molecular formula is with a molecular weight of approximately 250.32 g/mol. The presence of fluorine in its structure is significant for enhancing biological activity, as fluorinated compounds often exhibit improved metabolic stability and binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly the NK1 receptor. This receptor is implicated in pain and anxiety pathways, making antagonists of this receptor a target for therapeutic interventions.
Pharmacological Profile
Research has indicated that derivatives of piperazine, including the compound , can act as effective antagonists at the NK1 receptor. For instance, studies have demonstrated that similar compounds exhibit high affinity and selectivity for this receptor, leading to potential applications in treating conditions such as depression and anxiety disorders .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies
- Vestipitant : A notable case study involves vestipitant, a compound closely related to this compound. It was characterized as a potent NK1 receptor antagonist with favorable pharmacokinetic properties, demonstrating effectiveness in preclinical models for anxiety and depression .
- Neuropharmacological Studies : In various neuropharmacological assessments, piperazine derivatives have shown promise in modulating serotonin and dopamine pathways, leading to improvements in mood and anxiety-related behaviors in animal models .
Q & A
Q. How can researchers reconcile discrepancies between computational predictions and experimental binding data?
- Methodological Answer :
- Force field refinement : Re-dock using OPLS4 (improved piperazine torsional parameters) in Schrödinger Suite.
- Solvent effects : Include explicit water molecules in molecular dynamics simulations (e.g., Desmond).
- Mutagenesis studies : Validate predicted binding residues (e.g., Ala substitutions in 5-HT₁A receptor; ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
